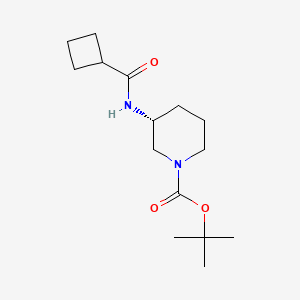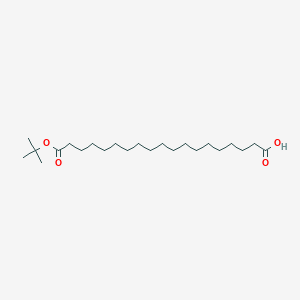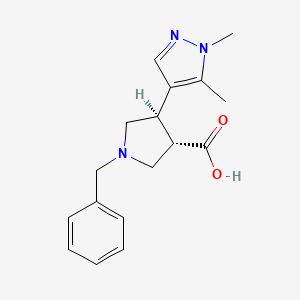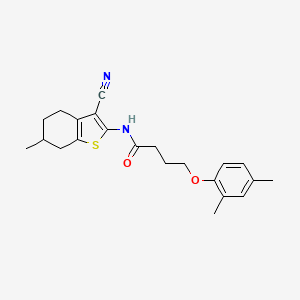
(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves diastereoselective reduction, efficient isomerization, and cyclization steps, providing a pathway to obtain enantiomerically pure compounds. For instance, an efficient and practical asymmetric synthesis method has been developed for similar compounds, proving applicable for large-scale operations and yielding high-purity products (Jona et al., 2009). Continuous photo flow synthesis has also been investigated for the scale-up synthesis of related cyclobutane derivatives, highlighting advancements in manufacturing processes for such compounds (Yamashita et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies and density functional theory (DFT) analyses provide insights into the molecular structure of similar piperidine-carboxylate compounds. These studies reveal typical bond lengths and angles, confirming the expected structural characteristics of these molecules. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, showcasing the typical characteristics of piperazine-carboxylate structures (Mamat et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Compounds:
- Meyers et al. (2009) developed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound related to (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate. This compound and its intermediates are beneficial for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Intermediate for Biologically Active Compounds:
- Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, a clinically significant molecule (Kong et al., 2016).
Asymmetric Synthesis of Nociceptin Antagonists:
- Jona et al. (2009) detailed an efficient asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used as an intermediate for synthesizing nociceptin antagonists, indicating its potential in medicinal chemistry (Jona et al., 2009).
Chemical Synthesis and Scale-up
- Synthesis and Scale-up in Photo Flow Chemistry:
- Yamashita et al. (2019) worked on the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a related compound, for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, demonstrating the compound's relevance in the scale-up synthesis of biologically active compounds and materials science (Yamashita et al., 2019).
Synthetic Utility and Applications
- Versatile Intermediates for Diverse Compounds:
- The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, was described by Harmsen et al. (2011), illustrating its use as a new scaffold for the preparation of substituted piperidines, highlighting the diverse synthetic applications of these compounds (Harmsen et al., 2011).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUVTWOQZCFA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)